molecular formula C60H92N8O12 B235867 Aureobasidin S4 CAS No. 153954-75-7

Aureobasidin S4

Cat. No.: B235867
CAS No.: 153954-75-7
M. Wt: 1117.4 g/mol
InChI Key: AUIRGWHYLWLLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aureobasidin S4 is a natural product found in Aureobasidium pullulans with data available.

Scientific Research Applications

Antifungal Activities

Aureobasidin S4, part of the aureobasidin group of cyclic depsipeptides, has been identified for its notable antifungal activities. Studies have demonstrated its efficacy against various fungal pathogens, including Candida spp. and Cryptococcus neoformans. The potency of this compound and related compounds against these pathogens indicates a promising role in addressing fungal infections (Yoshikawa et al., 1993).

Potential in Agriculture

Research has also explored the use of aureobasidin A, a related compound, in agriculture, specifically for the control of postharvest pathogens of fruits. This includes its effectiveness against fungi causing gray mold in strawberries and green mold in citrus, highlighting its potential as a fungicide in the agricultural sector (Liu et al., 2007).

Inhibition of Yeast Growth

Studies have shown that aureobasidins can inhibit the growth of yeasts like Saccharomyces cerevisiae. This inhibition is attributed to their action on specific genes and cellular processes, providing insights into yeast biology and potential therapeutic applications (Heidler & Radding, 1995).

Drug Development and Modification

Efforts have been made to generate broad-spectrum antifungal drug candidates from aureobasidin A, showcasing the potential of these compounds in developing new antifungal therapies. Novel chemical modifications have led to derivatives with enhanced activity against various fungi, expanding the scope of these compounds in medicinal applications (Wuts et al., 2015).

Role in Cell Morphogenesis

Investigations into the role of aureobasidins in cell morphogenesis have uncovered their impact on cell elongation and viability in yeast cells. These findings provide a deeper understanding of cellular processes and the potential impact of aureobasidins on cell growth and development (Hashida-Okado et al., 1998).

Properties

CAS No.

153954-75-7

Molecular Formula

C60H92N8O12

Molecular Weight

1117.4 g/mol

IUPAC Name

3,6-dibenzyl-24-butan-2-yl-12-(3-hydroxybutan-2-yl)-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone

InChI

InChI=1S/C60H92N8O12/c1-17-37(8)46-57(76)65(14)47(35(4)5)52(71)61-42(31-34(2)3)55(74)67(16)50(60(11,12)79)59(78)80-49(38(9)39(10)69)58(77)66(15)48(36(6)7)53(72)62-43(32-40-25-20-18-21-26-40)54(73)64(13)45(33-41-27-22-19-23-28-41)56(75)68-30-24-29-44(68)51(70)63-46/h18-23,25-28,34-39,42-50,69,79H,17,24,29-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70)

InChI Key

AUIRGWHYLWLLAZ-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)C(C)O)C(C)(C)O)C)CC(C)C)C(C)C)C

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)C(C)O)C(C)(C)O)C)CC(C)C)C(C)C)C

Synonyms

Aureobasidin S4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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